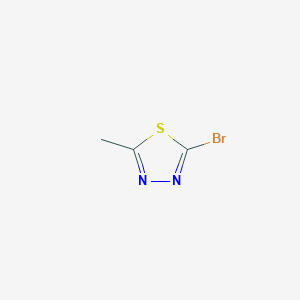

2-Bromo-5-methyl-1,3,4-thiadiazole

描述

Significance of Heterocyclic Compounds in Chemical Sciences

Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the chemical sciences. openaccessjournals.comlongdom.org Their unique structures and properties, conferred by the presence of heteroatoms like nitrogen, sulfur, and oxygen, make them indispensable in a vast array of scientific and industrial applications. openaccessjournals.comijpsr.com These compounds form the structural backbone of numerous natural products, including essential biomolecules like DNA, hemoglobin, vitamins, and antibiotics such as penicillin and cephalosporin. ijpsr.comnveo.orgijnrd.org In medicinal chemistry, heterocycles are of paramount importance, with over 85% of all biologically active drugs possessing a heterocyclic fragment. ijnrd.org Their utility also extends to materials science, where they are integral to the development of conducting polymers, organic semiconductors, and functional dyes. openaccessjournals.comlongdom.org The broad and ever-expanding applications of heterocyclic compounds in pharmaceuticals, agrochemicals, and technology underscore their central role in modern chemical research. ijpsr.com

Overview of Thiadiazole Isomers and Their Research Relevance

Thiadiazoles are a class of five-membered aromatic heterocyclic compounds containing one sulfur and two nitrogen atoms. isres.org They exist in four isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). isres.orgnih.gov Each isomer exhibits distinct chemical and physical properties, leading to a diverse range of applications. The presence of heteroatoms in the thiadiazole ring increases membrane permeability and the capacity to act as hydrogen bond acceptors, which are desirable traits in drug design. isres.org Among the isomers, the 1,3,4- and 1,2,4-thiadiazoles have been the most extensively studied due to their significant biological activities. isres.org

Distinction of 1,3,4-Thiadiazole as a Privileged Scaffold

The 1,3,4-thiadiazole ring is recognized as a "privileged scaffold" in medicinal chemistry. nih.govbenthamdirect.com This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable building block for the design of novel therapeutic agents. nih.govbenthamdirect.comresearchgate.net The 1,3,4-thiadiazole moiety enhances the biological activity of molecules that contain it and its derivatives have shown a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. researchgate.netwisdomlib.orgresearchgate.net The strong aromaticity of the ring contributes to its high in vivo stability and generally low toxicity in higher vertebrates. gavinpublishers.comresearchgate.net

Aromaticity and Electronic Properties of the 1,3,4-Thiadiazole Ring System

The 1,3,4-thiadiazole ring is a planar, aromatic system. chemicalbook.com Its aromatic character contributes significantly to its stability. researchgate.net Due to the inductive effect of the sulfur atom and the electron-withdrawing nature of the two nitrogen atoms, the ring is electron-deficient. chemicalbook.comresearchgate.net This electronic characteristic makes the carbon atoms at the 2- and 5-positions susceptible to nucleophilic attack, while being relatively inert to electrophilic substitution. chemicalbook.comresearchgate.net However, the introduction of substituents at these positions can activate the ring, facilitating a variety of chemical reactions. researchgate.net The nitrogen atoms at the 3- and 4-positions are preferential sites for electrophilic attack. chemicalbook.com The ring is stable in acidic conditions but can undergo cleavage in basic aqueous solutions. chemicalbook.comresearchgate.net

Focus on Halogenated 1,3,4-Thiadiazoles in Contemporary Research

Halogenated derivatives of 1,3,4-thiadiazole have garnered considerable attention in contemporary research. The introduction of halogen atoms, such as bromine or chlorine, can significantly modify the electronic properties and reactivity of the thiadiazole ring. mdpi.com For instance, halogen substitution can enhance the biological activity of the parent compound. Studies have shown that chloro-substituted 1,3,4-thiadiazole derivatives exhibit potent antimicrobial activity. gavinpublishers.com In the context of materials science, the incorporation of bromine atoms can improve the electrical deficiency of related benzothiadiazole systems, thereby increasing their reactivity in important chemical transformations like nucleophilic aromatic substitution and cross-coupling reactions. mdpi.com

Rationale for Comprehensive Investigation of 2-Bromo-5-methyl-1,3,4-thiadiazole

Compound Profile: this compound

| Property | Value | Source |

| CAS Number | 54044-79-0 | sigmaaldrich.comsigmaaldrich.comsapphirebioscience.com |

| Molecular Formula | C₃H₃BrN₂S | sigmaaldrich.comsigmaaldrich.comsapphirebioscience.com |

| Molecular Weight | 179.04 g/mol | sigmaaldrich.comsigmaaldrich.comsapphirebioscience.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 105-110 °C | sigmaaldrich.comsigmaaldrich.com |

| SMILES | Cc1nnc(Br)s1 | sigmaaldrich.comsigmaaldrich.com |

| InChI | 1S/C3H3BrN2S/c1-2-5-6-3(4)7-2/h1H3 | sigmaaldrich.comsigmaaldrich.com |

| InChIKey | NSMKWTGDPQHTDH-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |

Synthesis and Reactivity

Synthesis of this compound

While specific synthetic routes for this compound are not extensively detailed in the provided search results, general methods for the synthesis of related bromo-thiadiazole derivatives can be inferred. One common approach is the Sandmeyer-type bromination of an amino-thiadiazole precursor. For example, 5-bromo-1,3,4-thiadiazole-2-carboxylic acid ethyl ester is synthesized from its amino analogue using tert-butyl nitrite (B80452) and copper(II) bromide. nih.gov A similar strategy could likely be employed for the synthesis of this compound, starting from 2-amino-5-methyl-1,3,4-thiadiazole. Another potential route involves the functionalization of a mercapto-thiadiazole. For instance, 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) can be reacted with various reagents to introduce different functional groups. mdpi.com

Reactivity of the Bromo Substituent

The bromine atom in this compound is a key functional group that dictates its reactivity. Bromo-substituted aromatic and heteroaromatic compounds are valuable intermediates in organic synthesis, particularly in cross-coupling reactions. The bromine atom can be readily displaced by a variety of nucleophiles or participate in metal-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds.

A prominent example of its reactivity is its use in Suzuki-Miyaura coupling reactions. In this palladium-catalyzed reaction, the bromo-thiadiazole can be coupled with a boronic acid to form a new C-C bond, allowing for the introduction of various aryl or heteroaryl substituents at the 2-position of the thiadiazole ring. nih.gov This versatility makes this compound a valuable building block for the synthesis of more complex molecules with tailored properties.

Spectroscopic Data

Detailed spectroscopic data for this compound is not explicitly provided in the search results. However, general characteristics of related 1,3,4-thiadiazole derivatives can be discussed.

In the ¹H NMR spectra of 1,3,4-thiadiazole derivatives, the chemical shifts of protons are influenced by the electronic environment of the ring and its substituents. For example, in a series of N-substituted 5-(1-methyl-2-phenylethenyl)-1,3,4-thiadiazol-2-amines, the protons of the methyl group attached to the ethenyl moiety appear as singlets in the range of 2.27-2.57 ppm. dergipark.org.tr Aromatic protons typically resonate between 7.23 and 8.27 ppm. dergipark.org.tr

In ¹³C NMR spectra, the carbon atoms of the thiadiazole ring are influenced by the electronegative nitrogen and sulfur atoms. The carbon atom adjacent to a secondary amine and a nitrogen within the ring (C-2 or C-5) is typically downfield shifted, with signals appearing between 163.77 and 169.01 ppm in some derivatives. dergipark.org.tr

FT-IR spectroscopy can be used to identify characteristic functional groups. For 1,3,4-thiadiazole derivatives, key absorptions include N-H stretching (around 3285 cm⁻¹), aromatic C-H stretching (around 3055 cm⁻¹), and C=N stretching of the thiadiazole ring (around 1597 cm⁻¹). dergipark.org.tr

Applications in Academic Research

Potential as a Building Block in Medicinal Chemistry

The 1,3,4-thiadiazole scaffold is a cornerstone in the development of a wide range of therapeutic agents due to its diverse biological activities. mdpi.com Derivatives have been reported to possess anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties, among others. nih.govwisdomlib.orgresearchgate.net The presence of the bromo substituent in this compound makes it a particularly attractive building block for medicinal chemists. This reactive handle allows for the straightforward synthesis of a library of novel 2,5-disubstituted 1,3,4-thiadiazole derivatives through reactions like the Suzuki-Miyaura coupling. nih.gov By systematically varying the substituent at the 2-position, researchers can explore structure-activity relationships (SAR) to optimize the pharmacological profile of these compounds for a specific biological target. For instance, the introduction of different aryl or heteroaryl groups could lead to the discovery of more potent and selective anticancer or antimicrobial agents. mdpi.comhilarispublisher.com

Utility in Materials Science Research

Heterocyclic compounds, including thiadiazoles, are increasingly being investigated for their applications in materials science. openaccessjournals.comlongdom.org The electron-deficient nature of the 1,3,4-thiadiazole ring makes it a candidate for use in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of the thiadiazole core through substitution is crucial in this field. This compound, with its reactive bromine atom, provides a platform for synthesizing novel materials with tailored optoelectronic properties. For example, coupling with electron-donating aromatic or heteroaromatic units could lead to the creation of donor-acceptor type molecules with interesting charge-transfer characteristics, which are essential for applications in organic electronics. The incorporation of halogen atoms can also influence the molecular packing in the solid state, which is a critical factor for charge transport in organic semiconductors.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-methyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2S/c1-2-5-6-3(4)7-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMKWTGDPQHTDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428253 | |

| Record name | 2-bromo-5-methyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54044-79-0 | |

| Record name | 2-bromo-5-methyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-methyl-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.

The ¹H-NMR spectrum of 2-Bromo-5-methyl-1,3,4-thiadiazole is characterized by its simplicity, primarily showing a singlet for the methyl (CH₃) protons. The chemical shift of these protons is a key indicator of their chemical environment. In various derivatives of 5-methyl-1,3,4-thiadiazole, the methyl protons typically resonate in the range of δ 2.27–2.79 ppm. dergipark.org.trmdpi.com For instance, in related 2-(ω-haloalkylthio)-5-methyl-1,3,4-thiadiazoles, the methyl proton signal appears as a singlet at approximately δ 2.793 ppm. mdpi.com The specific chemical shift for the methyl group in this compound is influenced by the strong electron-withdrawing nature of the bromine atom and the thiadiazole ring.

Table 1: ¹H-NMR Data for this compound and Related Compounds

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference Compound |

| -CH₃ | ~2.7 | Singlet | This compound |

| -CH₃ | 2.793 | Singlet | 2-(chloromethylthio)-5-methyl-1,3,4-thiadiazole |

| -CH₃ | 2.27-2.57 | Singlet | Various 5-methyl-1,3,4-thiadiazole derivatives |

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For this compound, two main signals are expected: one for the methyl carbon and two for the heterocyclic ring carbons (C2 and C5). The chemical shift of the methyl carbon is typically found in the range of δ 15.64–16.13 ppm in similar 5-methyl-1,3,4-thiadiazole derivatives. dergipark.org.tr The carbons of the thiadiazole ring (C2 and C5) are significantly deshielded and resonate at much lower fields. In related structures, the C5 carbon (attached to the methyl group) appears around δ 164.92–166.91 ppm, while the C2 carbon (attached to the bromine) is observed in the range of δ 159.56–169.01 ppm. dergipark.org.trmdpi.com The exact position of the C2 signal is influenced by the halogen substituent.

Table 2: ¹³C-NMR Chemical Shift Ranges for Key Carbons in 5-Methyl-1,3,4-thiadiazole Derivatives

| Carbon Atom | Chemical Shift (δ, ppm) | Reference Compound Type |

| -CH₃ | 15.64–16.13 | 5-methyl-1,3,4-thiadiazole derivatives dergipark.org.tr |

| C5 (Thiadiazole ring) | 164.92–166.91 | 2-(ω-haloalkylthio)-5-methyl-1,3,4-thiadiazoles mdpi.com |

| C2 (Thiadiazole ring) | 159.56–169.01 | Substituted 1,3,4-thiadiazoles dergipark.org.tr |

While specific 2D-NMR studies for this compound are not extensively detailed in the provided context, the application of such techniques is standard for confirming structural assignments in related thiadiazole derivatives. mdpi.com Techniques like Heteronuclear Single Quantum Coherence (HSQC) would correlate the methyl protons with their directly attached carbon. Heteronuclear Multiple Bond Correlation (HMBC) would show correlations between the methyl protons and the C5 and C2 carbons of the thiadiazole ring, unequivocally confirming the connectivity within the molecule. Such analyses are crucial for distinguishing between isomers and ensuring the correct structural elucidation. mdpi.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound and its derivatives shows characteristic absorption bands. Key vibrational frequencies include the C=N stretching of the thiadiazole ring, typically observed in the range of 1590–1636 cm⁻¹. growingscience.com The C-S-C stretching vibration within the thiadiazole ring is found in the region of 812–854 cm⁻¹. growingscience.com Additionally, C-H stretching and bending vibrations for the methyl group are also present. The presence of the C-Br bond would also give rise to a characteristic absorption in the lower frequency region of the spectrum.

Table 3: Characteristic IR Absorption Bands for 1,3,4-Thiadiazole (B1197879) Derivatives

| Functional Group/Vibration | Frequency Range (cm⁻¹) |

| C=N Stretch (Thiadiazole Ring) | 1590–1636 growingscience.com |

| C-S-C Stretch (Thiadiazole Ring) | 812–854 growingscience.com |

| C-H Stretch (Aromatic/Methyl) | 2946–3040 growingscience.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For 1,3,4-thiadiazole derivatives, these transitions are typically π → π* and n → π* transitions involving the electrons of the heterocyclic ring. tanta.edu.eg The UV-Vis spectra of thiadiazole derivatives show absorption bands in the region of 200–400 nm. dergipark.org.trnih.gov The introduction of a bromine atom, a chromophore, can cause a red-shift (bathochromic shift) in the absorption maximum, indicating a modification of the electronic structure and a potential increase in conjugation. nih.gov The exact wavelength of maximum absorption (λ_max) is dependent on the solvent and the specific substitution pattern on the thiadiazole ring. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected, showing a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray crystallography. This powerful analytical technique provides unequivocal evidence of molecular structure, including bond lengths, bond angles, and intermolecular interactions.

As of the latest literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed crystallographic data such as unit cell parameters, space group, and atomic coordinates for this particular compound are not available.

However, the structural characteristics of the 5-methyl-1,3,4-thiadiazole core have been elucidated through the crystallographic analysis of closely related derivatives. For instance, the crystal structure of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole has been determined, offering insights into the geometry of the 5-methyl-1,3,4-thiadiazole moiety. nih.goviucr.org

In a study of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole, the compound was found to crystallize in the monoclinic space group P21/c. iucr.org The analysis revealed that the 1,3,4-thiadiazole and 1,3-thiazole rings are not coplanar, exhibiting a dihedral angle of 32.61 (10)°. iucr.org The bond angles within the 1,3,4-thiadiazole ring deviate from the ideal 120° of a regular pentagon, a common feature for five-membered heterocyclic rings. nih.gov Specifically, the C-S-C bond angle within the thiadiazole ring was reported to be 86.62 (8)°. iucr.org

The solid-state packing of this related molecule is stabilized by non-classical intermolecular C—H⋯N hydrogen bonds and π–π stacking interactions. nih.goviucr.org Hirshfeld surface analysis further detailed the significant intermolecular contacts, which include N⋯H/H⋯N, S⋯H/H⋯S, and S⋯C/C⋯S interactions. iucr.org

The study of other 1,3,4-thiadiazole derivatives further underscores the structural diversity within this class of compounds. For example, the crystal structures of various 5-arylimino-1,3,4-thiadiazole derivatives have been reported, providing proof of their molecular structure. mdpi.com Similarly, studies on 2-(ω-haloalkylthio)-5-methyl-1,3,4-thiadiazoles and their bis-thiadiazole counterparts have utilized single-crystal X-ray diffraction to elucidate their structural properties. mdpi.com The bond lengths and angles for the 1,3,4-thiadiazole motif in these compounds are generally comparable to those in similar structures. mdpi.com

The table below presents the crystallographic data for the related compound, 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole, to serve as an illustrative example of the type of data obtained from an X-ray crystallographic study.

| Compound Name | 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole |

| Chemical Formula | C₆H₅N₃S₃ |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Reference | iucr.org |

Computational Chemistry and Theoretical Analyses

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While DFT studies have been performed on various other 1,3,4-thiadiazole (B1197879) derivatives to understand their structural and electronic properties, no such analysis has been published for 2-Bromo-5-methyl-1,3,4-thiadiazole.

Geometry Optimization and Electronic Structure Analysis

Information regarding the optimized molecular geometry, bond lengths, bond angles, and electronic structure (such as charge distribution and molecular electrostatic potential maps) derived from DFT calculations for this compound is not available in the existing literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity and kinetic stability of molecules by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. Specific data on the HOMO-LUMO energies, the energy gap, and derived reactivity descriptors (e.g., chemical potential, hardness, and electrophilicity index) for this compound have not been reported.

Prediction of Spectroscopic Parameters (IR, NMR, UV-Vis)

Computational methods, particularly DFT, are often employed to predict and help interpret experimental spectroscopic data. This includes vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). No theoretical predictions of the IR, NMR, or UV-Vis spectra for this compound could be found in the searched scientific papers.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used in drug design to understand how a ligand might interact with a protein target. Despite numerous docking studies on various biologically active 1,3,4-thiadiazole derivatives, this compound has not been specifically investigated as a ligand in such studies.

Ligand-Protein Interactions and Binding Mode Analysis

There are no published molecular docking studies identifying specific protein targets for this compound. Consequently, there is no information on its potential binding modes, key interacting amino acid residues (such as hydrogen bonds or hydrophobic interactions), or its orientation within a protein's active site.

Prediction of Binding Affinities and Molecular Recognition

Binding affinity, often expressed as a binding energy or docking score, quantifies the strength of the interaction between a ligand and its target. Without molecular docking studies, there are no predicted binding affinities or detailed analyses of the molecular recognition features for this compound with any biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.

Predictive QSAR models for 1,3,4-thiadiazole derivatives have been developed to forecast their biological activities, such as antimicrobial and anticancer effects. researchgate.netnih.gov These models are typically built using statistical methods like Multiple Linear Regression (MLR), which correlate molecular descriptors with observed activity. researchgate.net For instance, QSAR studies on 2-aryl-1,3,4-thiadiazole derivatives have been conducted to predict their anti-tuberculosis activity. researchgate.net In these studies, various molecular descriptors encompassing topological, constitutional, and quantum chemical properties are calculated for a set of compounds. These descriptors are then used to generate equations that can predict the activity of new, unsynthesized analogues. researchgate.net

Another study on 4-(5-arylamino-1,3,4-thiadiazol-2-yl)benzene-1,3-diols developed a QSAR model based on experimental NMR spectral data to predict antiproliferative activity against human cancer cell lines. nih.gov These models demonstrate the utility of QSAR in screening virtual libraries of compounds and prioritizing them for synthesis and biological testing. researchgate.net

Table 1: Examples of Molecular Descriptors Used in QSAR Models for Thiadiazole Derivatives

| Descriptor Type | Examples |

|---|---|

| Topological | Wiener index, Balaban index, Kier & Hall connectivity indices |

| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges |

| Steric | Molar refractivity, Verloop parameters |

| Hydrophobic | LogP, Hydrophobic surface area |

| Spectroscopic | 1H and 13C NMR chemical shifts |

This table is interactive. Click on the headers to sort.

A primary outcome of QSAR studies is the identification of key structural features that govern the biological activity of a series of compounds. For derivatives of the 1,3,4-thiadiazole scaffold, these studies have revealed that properties like hydrophobicity, electronic characteristics, and steric factors are often critical for their activity. researchgate.net For example, in some series of 1,3,4-thiadiazole derivatives, the presence of specific substituents at the C2 and C5 positions of the thiadiazole ring has been shown to be crucial for potency. nih.govmdpi.com

The analysis of QSAR models for antiproliferative 4-(5-arylamino-1,3,4-thiadiazol-2-yl)benzene-1,3-diols indicated that the chemical shifts of hydroxyl group protons and carbon atoms within the 1,3,4-thiadiazole ring are decisive descriptors for the inhibitory interactions. nih.gov This suggests that the electronic environment around these specific atoms plays a significant role in the compound's mechanism of action. Similarly, studies on other thiadiazole-containing compounds have highlighted that both the nature of alkyl groups and the type of linker can dramatically impact antibacterial activity. researchgate.net The 1,3,4-thiadiazole ring itself is considered a key pharmacophore, with its ability to participate in hydrogen bonding and its bioisosteric relationship with pyrimidine contributing to its biological effects. nih.govmdpi.com

Pharmacokinetic and Drug-Likeness Predictions (e.g., Lipinski's Rule of Five)

In silico methods are extensively used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. A widely used guideline is Lipinski's Rule of Five, which helps to evaluate the druglikeness of a compound and its likelihood of being orally active. wikipedia.orgdrugbank.com

The rule states that an orally active drug generally has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass less than 500 daltons.

A calculated octanol-water partition coefficient (log P) not greater than 5. wikipedia.org

For this compound, these parameters can be calculated to assess its drug-likeness.

Table 2: Lipinski's Rule of Five Analysis for this compound

| Property | Value | Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 179.04 g/mol sigmaaldrich.comsigmaaldrich.com | < 500 Da | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (N atoms) | ≤ 10 | Yes |

| Calculated log P | ~1.5 - 2.0 (estimated) | ≤ 5 | Yes |

This table is interactive. Users can filter by compliance status.

Based on these calculations, this compound adheres to Lipinski's Rule of Five, suggesting it possesses physicochemical properties favorable for oral bioavailability. Such in silico predictions are valuable in the early stages of drug discovery to filter out compounds with potential pharmacokinetic issues.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For compounds like this compound and its derivatives, MD simulations can provide detailed insights into their conformational flexibility and the stability of their interactions with biological targets.

Conformational analysis helps to identify the low-energy, biologically relevant shapes (conformers) of a molecule. Studies on related 1,3,4-thiadiazole structures have utilized MD simulations to understand how these molecules behave in a biological environment, such as in a water solvent system. rsc.org For example, simulations can reveal the preferred orientation of substituents on the thiadiazole ring and how the molecule might adapt its shape to fit into an enzyme's active site. rsc.org A study on the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) used X-ray diffraction to analyze the crystal structures, revealing a conserved geometry of the 1,3,4-thiadiazole motif. nih.gov In one derivative, the rotation of the thiadiazole ring along specific bonds was noted, resulting in different spatial arrangements. mdpi.com

MD simulations are also crucial for assessing the stability of a ligand-protein complex. After a potential drug molecule is docked into its target protein, MD simulations can be run to observe the dynamics of the complex. These simulations can confirm whether the key interactions (like hydrogen bonds) identified in docking are maintained over time, thus providing a measure of the complex's stability. rsc.org For instance, MD simulations of a 1,3,4-thiadiazole derivative complexed with S. aureus DNA gyrase showed that active interactions with specific amino acid residues played an important role in stabilizing the complex within the active pocket. rsc.org

Pharmacological and Biological Activity Investigations

Anticancer Activities

The anticancer properties of 1,3,4-thiadiazole (B1197879) derivatives are a significant area of research. These compounds have been explored for their ability to inhibit the growth of various cancer cell lines, with studies aiming to understand their mechanisms of action and structure-activity relationships.

In Vitro Cytotoxicity Against Various Cancer Cell Lines (e.g., A549, MCF-7, HepG2)

While direct cytotoxic data for 2-Bromo-5-methyl-1,3,4-thiadiazole against the A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma) cell lines is not extensively available in the reviewed literature, studies on its close analog, N-(5-methyl- nih.govnih.govplos.orgthiadiazol-2-yl)-propionamide, provide valuable insights. This analog, which features a propionamide (B166681) group at the 2-position instead of a bromine atom, has demonstrated inhibitory action against these cell lines. dmed.org.uabiopolymers.org.ua

The human hepatocellular carcinoma HepG2 cells were found to be the most sensitive to N-(5-methyl- nih.govnih.govplos.orgthiadiazol-2-yl)-propionamide, with an IC50 value of 9.4 μg/mL. dmed.org.uabiopolymers.org.ua The compound showed lower antitumor activity towards MCF-7 cells with an IC50 of 97.6 μg/mL and did not reach the IC50 value at a concentration of 100 μg/mL for A549 cells. dmed.org.ua The antiproliferative activity of this analog was observed to be in the order of hepatocarcinoma > leukemia > breast carcinoma cells. dmed.org.ua

Table 1: Cytotoxicity of N-(5-methyl- nih.govnih.govplos.orgthiadiazol-2-yl)-propionamide against various cancer cell lines

| Cell Line | Cancer Type | IC50 (μg/mL) |

|---|---|---|

| A549 | Lung Carcinoma | >100 |

| MCF-7 | Breast Adenocarcinoma | 97.6 |

| HepG2 | Hepatocellular Carcinoma | 9.4 |

Data sourced from studies on a close analog of this compound. dmed.org.uabiopolymers.org.ua

Other 1,3,4-thiadiazole derivatives have also shown significant cytotoxic effects against these cell lines. For instance, a series of cinnamic acid derivatives with a 1,3,4-thiadiazole ring showed potent activity against MCF-7 and A549 cell lines. nih.gov Similarly, other derivatives have demonstrated moderate to good anticancer activity against MCF-7 and HepG2 cells. nih.govplos.orgresearchgate.net

Mechanism of Action in Cancer Cells

The mechanisms through which 1,3,4-thiadiazole derivatives exert their anticancer effects are multifaceted and are a subject of ongoing research. Studies on various analogs suggest that these compounds can interfere with critical cellular processes, leading to cancer cell death. bepls.comnih.gov

Several 1,3,4-thiadiazole derivatives have been shown to induce cell cycle arrest in cancer cells. For example, certain thiadiazole-based anticancer agents have been found to cause G2/M phase arrest in C6 and A549 cells. nih.gov One study reported that a potent 1,3,4-thiadiazole derivative arrested breast cancer cells at the G2/M phase, likely through the inhibition of CDK1. nih.gov Another derivative was found to induce cell cycle progression through the G1 into the S phase in A549 lung carcinoma cells. nih.gov The ability of these compounds to halt the cell cycle at different phases prevents cancer cell proliferation.

Induction of programmed cell death, or apoptosis, is a key mechanism for many anticancer agents. Several 1,3,4-thiadiazole derivatives have been shown to induce apoptosis in cancer cells. bepls.comnih.gov For instance, some derivatives have been found to induce apoptosis in the C6 cell line. nih.gov One study revealed that a specific 1,3,4-thiadiazole derivative significantly increased early apoptosis and necrosis in breast cancer cells. nih.gov The apoptotic process is often mediated through the activation of caspases, and some thiadiazole derivatives have been shown to activate caspase-3 and caspase-9. researchgate.net

The anticancer activity of 1,3,4-thiadiazole derivatives has been linked to the inhibition of several key signaling pathways that are often dysregulated in cancer.

PI3K/Akt Pathway: The PI3K/Akt signaling pathway is crucial for cell survival and growth, and its inhibition is a key target for cancer therapy. researchgate.net Studies have shown that certain 1,3,4-thiadiazole derivatives can inhibit the Akt activity in C6 and A549 cell lines, suggesting that their anticancer effects are mediated, at least in part, through this pathway. nih.gov

EGFR: The epidermal growth factor receptor (EGFR) is another important target in cancer therapy. Some novel 1,3,4-oxadiazole (B1194373) derivatives, which are structurally related to thiadiazoles, have been shown to halt the cell cycle at the G0/G1 phase by suppressing EGFR. bohrium.com

Tubulin Polymerization: Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. Some 1,3,4-thiadiazole derivatives have been identified as inhibitors of tubulin polymerization. bepls.comnih.gov These compounds bind to tubulin and interfere with its assembly, leading to microtubule destabilization.

Structure-Activity Relationship (SAR) in Anticancer Agents

The structure-activity relationship (SAR) of 1,3,4-thiadiazole derivatives is a critical area of study for the development of more potent and selective anticancer agents. tandfonline.com The presence of the 1,3,4-thiadiazole ring is considered a key pharmacophore. nih.gov

For the specific compound, this compound, the bromine atom at the 2-position and the methyl group at the 5-position are expected to influence its biological activity. The bromine atom, being a halogen, can participate in halogen bonding and alter the electronic properties of the molecule, which may affect its interaction with biological targets. The methyl group at the 5-position can also influence the compound's lipophilicity and steric interactions.

Studies on related compounds provide some clues. For example, in a series of 2-(phenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles, the replacement of a chlorine atom with a fluorine atom was found to increase anticancer activity. nih.gov In another series of 2,5-disubstituted-1,3,4-thiadiazoles, compounds with bromo, hydroxyl, and methoxy (B1213986) substituents demonstrated moderate-to-good anticancer activity. nih.gov The nature and position of substituents on the phenyl rings of 1,3,4-thiadiazole derivatives have been shown to be crucial for their cytotoxic activity. nih.gov These findings suggest that the substituents on the thiadiazole ring play a significant role in determining the anticancer potency and selectivity of these compounds.

Antimicrobial Activities

The 1,3,4-thiadiazole nucleus is a core component of various antimicrobial agents, including established drugs like the antibiotics Cefazolin and Cefazedone. ut.ac.ir Its derivatives have been extensively synthesized and evaluated for broad-spectrum antimicrobial activities. nih.govnih.gov The biological potency of these compounds is often modulated by the nature of the substituents at the C-2 and C-5 positions of the thiadiazole ring. journal-jop.org

Derivatives of 1,3,4-thiadiazole have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, various 2,5-disubstituted-1,3,4-thiadiazole derivatives have shown good to moderate activity against strains like Staphylococcus aureus and Escherichia coli. mdpi.comnih.gov

Studies on 2-amino-5-alkyl-1,3,4-thiadiazoles revealed that antibacterial activity is correlated with the length of the n-alkyl chain at the 5-position. jlu.edu.cn Furthermore, research on other derivatives has shown that halogen substitutions can enhance antibacterial potency. For example, it appears that a halogen attached to a phenyl-1,3,4-thiadiazole moiety increases the antibacterial activity, with a preference against Gram-positive bacteria. scienceopen.com In one study, Schiff bases derived from 5-Styryl-2-amino-1,3,4-thiadiazole showed notable biological effects against both Staphylococcus aureus and E. coli. chemmethod.com Another series of 2,5-disubstituted-1,3,4-thiadiazoles showed good activity against Gram-positive and Gram-negative bacterial strains with Minimum Inhibitory Concentration (MIC) values between 16–31.25 μg/mL. mdpi.com

Table 1: Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Type | Test Organisms | Activity/Findings | Reference(s) |

|---|---|---|---|

| 2-Amino-5-alkyl-1,3,4-thiadiazoles | Xanthomonas campestris pv. oryzae | Activity correlates with the length of the n-alkyl group at C-5. | jlu.edu.cn |

| 2,5-Disubstituted-1,3,4-thiadiazoles | Gram-positive & Gram-negative bacteria | Good to moderate activity (MIC 16–31.25 µg/mL). | mdpi.com |

| 2,5-di-[5-amino-1,3,4-thiadiazol-2-thiomethyl]-1,3,4-thiadiazole | S. aureus, Corynebacterium diphtheriae | Good antimicrobial activity. | nih.gov |

| 5-Styryl-2-amino-1,3,4-thiadiazole derivatives | Staphylococcus aureus, E. coli | Medium to high biological effect. | chemmethod.com |

| Halogenated phenyl-1,3,4-thiadiazoles | Gram-positive bacteria | Halogen substitution increases activity. | scienceopen.com |

The 1,3,4-thiadiazole scaffold is also prominent in the development of new antifungal agents. nih.gov Numerous derivatives have been tested against a range of pathogenic fungi, including various Candida species. For example, certain 2-amino-1,3,4-thiadiazole (B1665364) derivatives substituted with methyl and halogenophenyl groups showed higher antifungal activity against C. albicans strains than the reference drug itraconazole. nih.gov

In a study of 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) derivatives, some of the tested compounds displayed marked antifungal activity against Aspergillus niger. neliti.com Another study found that a 1,3,4-thiadiazole derivative bearing a 2,4-dichlorophenyl group was the most active compound against C. albicans, with a Minimum Inhibitory Concentration (MIC) value of 5 µg/mL, which was more potent than fluconazole (B54011) in some cases. nih.gov The mechanism for some of these compounds is believed to be the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov

Table 2: Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Type | Test Organisms | Activity/Findings | Reference(s) |

|---|---|---|---|

| 2-Amino-5-(halogenophenyl)-1,3,4-thiadiazoles | C. albicans | Higher activity than itraconazole. | nih.gov |

| 2-Mercapto-5-methyl-1,3,4-thiadiazole derivatives | A. niger | Marked antifungal activity. | neliti.com |

| 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol derivatives | Candida species | Compound with 2,4-dichlorophenyl group showed high activity (MIC = 5 µg/mL). | nih.gov |

| Tris-2,5-disubstituted 1,3,4-thiadiazole derivatives | A. fumigatus, C. albicans, Geotrichum candidum | Good antifungal activity (MIC 8–31.25 μg/mL). | nih.gov |

Helicobacter pylori is a major human pathogen, and the search for new treatments is critical due to rising antibiotic resistance. researchgate.net Nitro-containing heteroaromatic compounds are extensively evaluated against H. pylori, and the 1,3,4-thiadiazole scaffold has been incorporated into novel hybrid molecules for this purpose. nih.gov

Research has focused on 5-(nitroaryl)-1,3,4-thiadiazole derivatives. nih.govnih.gov Structure-activity relationship (SAR) studies of these compounds indicate that the inhibitory activity is dramatically impacted by the substituents at both the C-2 and C-5 positions of the thiadiazole ring. nih.govresearchgate.net While many studies use a nitroaryl group at C-5, the nature of the side chain at C-2 is crucial for potency. For instance, introducing different alkylthio side chains at the C-2 position alters the inhibitory activity against metronidazole-resistant H. pylori isolates. nih.govnih.gov One study on 2-amino-1,3,4-thiadiazole derivatives found that a compound with a 4-methylphenyl group exhibited potent anti-H. pylori activity. researchgate.netfarmaciajournal.com

Tuberculosis remains a global health emergency, necessitating the discovery of new chemotherapeutic agents. cbijournal.com The 1,3,4-thiadiazole ring is a recognized scaffold for developing novel antitubercular drugs. cbijournal.comresearchgate.net

Several series of 2,5-disubstituted-1,3,4-thiadiazoles have been synthesized and screened for activity against Mycobacterium tuberculosis H37Rv. nih.govnih.gov One study found that compounds with chloro- and bromo-substituted aromatic rings were particularly active. cbijournal.com In another key finding, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole showed the highest inhibitory activity (69%) in its series, highlighting the importance of a halogen substituent. cbijournal.comnih.gov Additionally, a series of 2-aryl-5-methylthio-1,3,4-thiadiazoles were designed, and six of the synthesized compounds exhibited very good activity against M. tuberculosis strain H37Rv, with MIC values below 6.25 µg/mL. nih.gov

The antimicrobial activity of 1,3,4-thiadiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. nih.gov The core 1,3,4-thiadiazole ring, particularly its –N=C-S– moiety, is considered a key toxophore responsible for its broad biological activity. ut.ac.irnih.gov

Key SAR findings for antimicrobial 1,3,4-thiadiazoles include:

Substitution at C-2 and C-5 : The substituents at both the 2- and 5-positions are critical in determining the spectrum and potency of antimicrobial activity.

Halogen Substitution : The presence of halogens (bromo, chloro, fluoro) on aryl rings attached to the thiadiazole core often enhances antibacterial and antitubercular activity. scienceopen.comcbijournal.com For example, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole was a potent antitubercular agent. cbijournal.comnih.gov

Alkyl/Amino Groups : For 2-amino-5-alkyl-1,3,4-thiadiazoles, the length of the alkyl chain at C-5 influences antibacterial potency. jlu.edu.cn The presence of an amino group at C-2 is a common feature in many active derivatives and provides a reactive site for further modification to modulate activity. researchgate.netscienceopen.com

Nitroaryl Moiety : In the context of anti-H. pylori agents, a 5-nitroaryl group (such as nitrofuran or nitroimidazole) is often considered essential for the biological profile, while the substituent at the C-2 position fine-tunes the activity. researchgate.netnih.govfarmaciajournal.com

Antiviral Activities

The 1,3,4-thiadiazole scaffold is also being explored for its potential as a source of antiviral agents. kuleuven.bemdpi.com The thiadiazole ring is considered a bioisostere of pyrimidine, a fundamental component of nucleic acids, which may contribute to its antiviral properties. nih.gov

Research into 2-amino-1,3,4-thiadiazole derivatives has yielded compounds with activity against a range of viruses. Studies have shown moderate activity against HIV-1 and HIV-2. nih.gov SAR studies on these derivatives indicated that the electronic properties of the substituent on the amino group influenced the antiviral potency. For instance, the introduction of electron-withdrawing groups like fluorine enhanced anti-HIV-1 activity. nih.gov Furthermore, novel 2-amino-1,3,4-thiadiazole derivatives have been patented for their activity against human cytomegalovirus (HCMV), with some compounds showing high rates of enzyme inhibition. nih.gov More recently, 1,3,4-thiadiazole derivatives have been investigated for activity against plant viruses like the Tobacco Mosaic Virus (TMV), with some compounds showing better efficacy than the commercial agent ningnanmycin. mdpi.com

Anticonvulsant Activities

The 1,3,4-thiadiazole nucleus is a key feature in several compounds investigated for anticonvulsant properties. Research has shown that substitutions at the C2 and C5 positions of the thiadiazole ring are crucial for this activity.

Derivatives of 1,3,4-thiadiazole have been extensively evaluated for their anticonvulsant potential using standard preclinical models, primarily the maximal electroshock seizure (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov The MES model is used to identify compounds effective against generalized tonic-clonic seizures, while the scPTZ model helps in identifying agents that can manage absence seizures.

Studies on various series of 2,5-disubstituted-1,3,4-thiadiazoles have demonstrated significant protection against induced convulsions. For instance, a series of carboxamide derivatives of 1,3,4-thiadiazole was synthesized and tested using the PTZ model. sphinxsai.com Within this series, the bromo-substituted compound, 2-benzamido-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, showed notable protective effects against convulsions induced by pentylenetetrazole. sphinxsai.com Another study highlighted a compound, {2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4chlorophenyl)-4,5-dihydropyridine-3(2H)-one}, which provided 85.44% inhibition in both scPTZ and MES tests. frontiersin.org

Table 1: Anticonvulsant Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Test Model | Observed Activity | Reference |

|---|---|---|---|

| 2-benzamido-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | scPTZ | Showed significant protection against convulsions. | sphinxsai.com |

| 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl) urea (B33335) | MES | Found to be highly potent. | frontiersin.orgnih.gov |

| N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine | MES | Showed 100% protection at 30 mg/kg. | nih.gov |

| 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol | MES & scPTZ | Displayed 66.67% protection in MES and 80% protection in scPTZ tests at 100 mg/kg. | frontiersin.orgnih.gov |

Structure-activity relationship (SAR) studies are crucial for optimizing the anticonvulsant efficacy of the 1,3,4-thiadiazole scaffold. A key finding across multiple studies is the significant impact of halogen substitution on the molecule's activity. nih.gov

It has been consistently concluded that the presence of a bromo group on the thiadiazole ring or associated phenyl rings enhances anticonvulsant properties. frontiersin.orgnih.gov For example, in a series of carboxamide derivatives, bromo-substituted compounds were found to be particularly potent. sphinxsai.com Similarly, another study concluded that a bromine substitution on a phenyl urea ring, combined with a chlorine substitution on a benzyl (B1604629) thiol ring, was responsible for good anticonvulsant activity. frontiersin.orgnih.gov Conversely, a decrease in activity was noted when a compound was substituted with two bromo groups and four methyl groups at the phenyl urea position, suggesting that the position and number of substitutions are critical. frontiersin.orgnih.gov The general consensus is that the inclusion of halo groups like bromine and chlorine is a favorable strategy for designing potent anticonvulsant agents based on the 1,3,4-thiadiazole core. nih.gov

Antidepressant and Anxiolytic Activities

The 1,3,4-thiadiazole nucleus has also been investigated as a scaffold for developing agents with central nervous system activity, including antidepressant and anxiolytic effects. A study involving a series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives found that certain compounds possessed significant antidepressant and anxiolytic properties, with efficacy comparable to the reference drugs imipramine (B1671792) and diazepam. nih.gov The variation of substituents on the thiadiazole moiety was key to modulating this activity. nih.gov Another recent study on 5-((4-methoxyphenyl)thio)benzo[c] nih.govnih.govnih.govthiadiazole (MTDZ) demonstrated its potential as an antidepressant agent, likely through the inhibition of monoamine oxidase A (MAO-A) and involvement of serotonergic pathways. nih.gov

Anti-inflammatory and Analgesic Activities

Several series of 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic potential. nih.govnih.gov These compounds are often designed to target cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. nih.govorientjchem.org

In one study, thiadiazole-linked pyrazole (B372694) benzenesulfonamides were synthesized and screened. The results indicated that the nature of the substituent on the aryl ring attached to the 1,3,4-thiadiazole core played a significant role. Compounds with halogen substitutions, specifically chloro and bromo groups at the para position of the aryl ring, exhibited promising in-vivo anti-inflammatory activity. orientjchem.org Another investigation into N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides found that all the synthesized compounds possessed good analgesic action in the acetic acid writhing test, with some also showing fair anti-inflammatory activity in the carrageenan rat paw edema test. nih.gov

Table 2: Anti-inflammatory and Analgesic Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Class/Derivative | Test Model | Observed Activity | Reference |

|---|---|---|---|

| Thiadiazole linked pyrazole benzene (B151609) sulphonamides (with chloro/bromo substitution) | In-vivo anti-inflammatory models | Promising anti-inflammatory activity. | orientjchem.org |

| N-(5-(1-(4-isobutyl-phenyl)-ethyl)-1,3,4-thiadiazol-2-yl)-acetamide | Analgesic tests | Exhibited highest analgesic activity (69.8%) in its series. | nih.gov |

| 2-(4-isobutylphenyl)-N-(5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-yl)-propanamide | In-vitro anti-inflammatory models | Showed significant anti-inflammatory activity (72.5%). | nih.gov |

Antioxidant Activities

The 1,3,4-thiadiazole scaffold is associated with a broad spectrum of biological activities, including antioxidant effects. researchgate.net Antioxidants are crucial in combating oxidative stress, a condition linked to numerous diseases. Research on various heterocyclic compounds containing the thiadiazole ring has explored their potential as free radical scavengers. For instance, a study on new thiazole (B1198619) derivatives, including a bromo-acetamide derivative, assessed their antioxidant capacity using the DPPH free radical scavenging assay. chemrxiv.org All the tested substances in that particular study demonstrated some level of antioxidant activity. chemrxiv.org While direct studies on this compound are limited in this context, the general antioxidant potential of the broader class of bromo-substituted heterocyclic compounds suggests this as a plausible area for future investigation. nih.gov

Carbonic Anhydrase Inhibitory Activity

The 1,3,4-thiadiazole ring is a cornerstone of a well-established class of drugs: the carbonic anhydrase inhibitors. The classic example is acetazolamide (B1664987) (2-acetylamino-1,3,4-thiadiazole-5-sulfonamide), a medication used to treat glaucoma and other conditions. researchgate.netnih.gov

Research has focused on 2-substituted 1,3,4-thiadiazole-5-sulfonamides. A study involving five such compounds, including acetazolamide and 2-methylamino-1,3,4-thiadiazole-5-sulfonamide, confirmed that they all exhibited significant inhibitory activity against carbonic anhydrase II. nih.gov The potency of inhibition varied depending on the substituent at the 2-position of the thiadiazole ring. The relationship between the electronic and hydrophobic structures of these sulfonamides and their inhibitory activity has been a subject of investigation, highlighting the importance of the substitution pattern for efficacy. nih.gov

Other Relevant Biological Activities (e.g., α-Glucosidase Inhibitory Action, Antiparasitic, Leishmanicidal)

The 1,3,4-thiadiazole nucleus is a fundamental component in the development of various therapeutic agents, exhibiting a wide array of pharmacological activities. nih.gov This versatile scaffold is present in numerous biologically active molecules and has been a focus of medicinal chemistry research. nih.govchemmethod.com Investigations have explored its potential in several areas beyond the more commonly studied antimicrobial and anticancer effects.

α-Glucosidase Inhibitory Action

α-Glucosidase is a crucial enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into glucose. nih.gov Its inhibition can delay glucose absorption and manage post-meal blood glucose levels, making it a key target for developing treatments for type 2 diabetes. nih.gov Several studies have demonstrated that derivatives of the 1,3,4-thiadiazole scaffold are potent α-glucosidase inhibitors.

A novel series of 1,3,4-thiadiazole-bearing Schiff base analogues were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov Among the tested compounds, analogues 4 , 8 , and 9 displayed exceptional inhibitory profiles with IC₅₀ values of 2.20 ± 0.10 µM, 1.10 ± 0.10 µM, and 1.30 ± 0.10 µM, respectively. nih.gov These values were significantly more potent than the standard drug, acarbose (B1664774), which has an IC₅₀ of 11.50 ± 0.30 µM. nih.gov

In another study, new 1,3,4-thiadiazole derivatives featuring different acidic linkers were synthesized and screened. nih.gov These compounds showed significant inhibitory activity, with one derivative containing a benzoic acid linker, 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid , exhibiting an IC₅₀ value of 3.66 mM, which is approximately 3.7 times lower than that of acarbose (IC₅₀ = 13.88 mM). nih.govresearchgate.net Derivatives with a butanoic acid linker also showed high inhibitory activity. nih.govresearchgate.net

Furthermore, research on 7-carbo-substituted 5-bromo-3-methylindazoles, which can be related to the broader class of heterocyclic compounds, also showed significant α-glucosidase inhibition. researchgate.net

Table 1: α-Glucosidase Inhibitory Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | IC₅₀ Value | Reference Standard (Acarbose) IC₅₀ | Source |

|---|---|---|---|

| Analogue 4 (Schiff base) | 2.20 ± 0.10 µM | 11.50 ± 0.30 µM | nih.gov |

| Analogue 8 (Schiff base) | 1.10 ± 0.10 µM | 11.50 ± 0.30 µM | nih.gov |

| Analogue 9 (Schiff base) | 1.30 ± 0.10 µM | 11.50 ± 0.30 µM | nih.gov |

| Benzoic acid linker derivative | 3.66 mM | 13.88 mM | nih.govresearchgate.net |

| Butanoic acid linker derivative (7b) | 6.70 mM | 13.88 mM | nih.govresearchgate.net |

| Butanoic acid linker derivative (7c) | 8.42 mM | 13.88 mM | nih.govresearchgate.net |

Antiparasitic Activity

The 1,3,4-thiadiazole structure has been identified as a core component in various agents with antiparasitic properties. nih.gov Research into tris-1,3,4-thiadiazole derivatives has demonstrated their potential against the parasite Toxoplasma gondii, the causative agent of toxoplasmosis.

In a study investigating the antiparasitic effects of these compounds, two tris-1,3,4-thiadiazole derivatives, referred to as Compound 6 and Compound 7 , were synthesized and tested. nih.gov The study found that Compound 7, in particular, exhibited a potent antiparasitic effect against the acute RH strain of T. gondii. nih.gov This was supported by assessments of inflammatory and anti-inflammatory cytokines, as well as molecular docking studies against key parasite enzymes. nih.gov

Table 2: Investigated Tris-1,3,4-Thiadiazole Derivatives for Antiparasitic Activity

| Compound | Target Organism | Key Finding | Source |

|---|---|---|---|

| Compound 6 | Toxoplasma gondii (RH strain) | Evaluated for antiparasitic effect. | nih.gov |

| Compound 7 | Toxoplasma gondii (RH strain) | Showed potent antiparasitic effect and was identified as a promising candidate. | nih.gov |

Leishmanicidal Activity

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. nih.gov The search for new, effective, and less toxic treatments is ongoing, and 1,3,4-thiadiazole derivatives have emerged as promising candidates. nih.govnih.gov

One study focused on a series of novel 5-(5-nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives. nih.gov Among the synthesized compounds, the methylimidazole derivative 6e was the most active against Leishmania major promastigotes, with IC₅₀ values of 11.2 µg/mL and 7.1 µg/mL after 24 and 48 hours, respectively. nih.gov This compound was found to be more than four times as effective as the standard drug Glucantime. nih.gov

Another series of derivatives based on a [5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole-2-yl] structure also showed significant in-vitro activity against the promastigote form of L. major. nih.gov The most potent compounds in this series were 6d and 6e , with IC₅₀ values of 94 µM and 77.6 µM, respectively, demonstrating significant efficacy compared to the control drug. nih.gov

**Table 3: Leishmanicidal Activity of Selected 1,3,4-Thiadiazole Derivatives against *L. major***

| Compound/Derivative | IC₅₀ Value (24h) | IC₅₀ Value (48h) | Reference Standard (Glucantime) IC₅₀ | Source |

|---|---|---|---|---|

| Methylimidazole derivative (6e) | 11.2 µg/mL | 7.1 µg/mL | 50 µg/mL (24h), 25 µg/mL (48h) | nih.gov |

| Nitrofuran derivative (6d) | 94 µM | Not Reported | >3000 µg/mL | nih.gov |

| Nitrofuran derivative (6e) | 77.6 µM | Not Reported | >3000 µg/mL | nih.gov |

Applications in Advanced Research Fields

Material Science Applications

The 1,3,4-thiadiazole (B1197879) ring is a key component in the design of advanced materials due to its electron-deficient nature and thermal stability. The presence of the bromo substituent on the 2-Bromo-5-methyl-1,3,4-thiadiazole molecule provides a reactive site for further chemical modifications, allowing for the fine-tuning of material properties.

Thiadiazole derivatives are integral to the creation of novel materials with specific electronic characteristics. The incorporation of bromine atoms can enhance the electron-accepting (electron-deficient) nature of thiadiazole-based molecules without significantly compromising their aromaticity. nih.gov This modification increases the reactivity of the compounds in certain reactions, such as aromatic nucleophilic substitutions, which is a key step in the synthesis of more complex electronic materials. nih.gov For instance, chromophores containing a (diphenylamino)phenylethenyl group linked to a thiadiazole core are investigated for creating materials with useful electronic properties. researchgate.net The electron-withdrawing properties of the thiadiazole ring are of considerable interest for chemists synthesizing components for various electronic materials. researchgate.net

The 1,3,4-thiadiazole nucleus is a versatile scaffold for the synthesis of dyes and fluorescent compounds. mdpi.comnih.govmdpi.com Azo dyes, characterized by the –N=N– group, are a major class of coloring materials, and incorporating a heterocyclic moiety like 1,3,4-thiadiazole can enhance their properties. mdpi.comresearchgate.net

Derivatives of 2-amino-5-substituted-1,3,4-thiadiazoles are used as starting materials for azo dyes through a diazotization-coupling sequence. mdpi.comnih.gov For example, new donor-acceptor–π–acceptor-donor dyes based on 1,3,4-thiadiazole have been synthesized for potential use in dye-sensitized solar cells. ekb.eg In these structures, the thiadiazole moieties act as the electron acceptors. ekb.eg The synthesis involves the diazotization of amino-thiadiazole derivatives followed by coupling with various aromatic compounds. researchgate.netekb.eg The resulting azo dyes exhibit interesting electrochemical and optical properties, with some showing promise as antioxidants for lubricants and achieving power conversion efficiencies in organic solar cells. ekb.eg

| Dye Type | Precursor | Coupling Agent | Application |

| Heterocyclic Azo Dyes | 5-Phenyl-1,3,4-thiadiazole-2-amine | 8-hydroxyquinoline, 2,6-diaminopyridine, 2-naphthol, etc. | Dyes with potential biological activity. researchgate.net |

| D-A-π-A-D Azo Dyes | 1,4-bis(2-amino-1,3,4-thiadiazole)benzene | Various aromatic amino compounds | Dye-sensitized solar cells, antioxidants. ekb.eg |

| Azo Disperse Dyes | 2-amino-5-aryl-1,3,4-thiadiazoles | Aniline, N,N-dimethylaniline, Phenol | Dyes for textiles and other industries. mdpi.comnih.gov |

This table summarizes the types of azo dyes synthesized from 1,3,4-thiadiazole precursors and their applications based on research findings.

Agrochemical Applications (e.g., Pesticides, Herbicides)

The 1,3,4-thiadiazole ring is a "privileged scaffold" in agricultural chemistry, forming the core of numerous commercial pesticides. researchgate.net Derivatives are widely explored for their potent insecticidal and herbicidal activities. researchgate.netresearchgate.netresearchgate.net The synthesis of novel derivatives often involves using the 2-amino-5-substituted-1,3,4-thiadiazole as a starting material to introduce various functional groups, thereby creating new potential agrochemicals. researchgate.netasianpubs.org

Research has shown that different derivatives exhibit a range of biological activities. For example, some N-(5-aryl-1,3,4-thiadiazol-2-yl)-5-(fluorophenyl)-2-furamides have demonstrated good herbicidal activities. researchgate.net Similarly, certain 1,3,4-thiadiazole chrysanthemamides and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives have shown notable insecticidal effects against pests like the cotton leafworm (Spodoptera littoralis). researchgate.netresearchgate.net The introduction of specific moieties, such as a dehydroabietic acid backbone or a 5-fluorouracil (B62378) group, onto the thiadiazole ring has led to compounds with significant insecticidal activity against various pests including Helicoverpa armigera and Aphis craccivora. researchgate.netnih.gov

| Derivative Class | Target Organism | Activity |

| N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | Brassica campestris (Dicotyledonous plant) | Moderate herbicidal activity. asianpubs.org |

| 1,3,4-Thiadiazole 5-fluorouracil acetamides | Tetranychus cinnabarinus, Aphis craccivora | Good contact and stomach toxicity. nih.gov |

| N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamides | Helicoverpa armigera, Ostrinia nubilalis Hübner | Excellent insecticidal activity (up to 90% mortality). researchgate.net |

| 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives | Spodoptera littoralis (Cotton leafworm) | High insecticidal activity (100% toxicity). mdpi.com |

| N-(5-aryl-1,3,4-thiadiazol-2-yl)-5-(fluorophenyl)-2-furamides | Dicotyledonous plants (Brassica campestris L) | Good herbicidal activities. researchgate.net |

This table presents a summary of the agrochemical activities of various 1,3,4-thiadiazole derivatives as reported in scientific literature.

Role as Ligands for Metal Complexes

Thiadiazole derivatives are effective ligands in coordination chemistry due to the presence of multiple heteroatoms (nitrogen and sulfur) with lone pairs of electrons, which can coordinate with metal ions. Schiff bases derived from amino-thiadiazoles are particularly well-studied for their ability to form stable complexes with a variety of transition metals. ekb.eg

For instance, a ligand synthesized from 5-((4-bromobenzylidene)-1,3,4-thiadiazole-2-thiol has been used to create complexes with Cr(III), Ni(II), and Co(II). researchgate.net In these complexes, the ligand coordinates with the metal ions through the nitrogen atom of the thiadiazole ring and another nitrogen atom in the molecule. researchgate.net Similarly, ligands derived from 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole have been shown to form complexes with Cu(II) and Zn(II). mdpi.com Spectroscopic studies confirm that the metal binding occurs at sites like the phenolic -OH group and the adjacent nitrogen atom of the thiadiazole ring. mdpi.com The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. ekb.eg

Future Perspectives and Research Directions

Design and Synthesis of Novel Derivatives with Enhanced Potency and Selectivity

The core of advancing 2-Bromo-5-methyl-1,3,4-thiadiazole as a therapeutic lead lies in the strategic design and synthesis of new derivatives. The 1,3,4-thiadiazole (B1197879) ring is a versatile scaffold, and modifications at its open positions can significantly influence the resulting compound's biological activity. amhsr.orgwisdomlib.org The bromine atom at the 2-position and the methyl group at the 5-position of the parent compound are key sites for chemical modification.

The synthesis of 1,3,4-thiadiazole derivatives often involves the cyclization of thiosemicarbazides with various reagents. researchgate.netresearchgate.net For instance, reacting thiosemicarbazide (B42300) with carboxylic acids or their derivatives is a common and effective method for forming the thiadiazole ring. researchgate.netresearchgate.net By starting with substituted thiosemicarbazides or a variety of acylating agents, a diverse library of derivatives can be generated. The introduction of different aryl and alkyl groups can modulate the compound's lipophilicity and steric properties, which in turn affects its ability to cross cellular membranes and interact with biological targets. wisdomlib.org

Recent research has focused on creating derivatives with enhanced potency and selectivity. For example, the introduction of aromatic rings at the 5-position of the 2-amino-1,3,4-thiadiazole (B1665364) core has been shown to improve anticancer effects. mdpi.com The nature and position of substituents on this aromatic ring are critical for efficacy. mdpi.com Furthermore, the synthesis of compounds where the 1,3,4-thiadiazole moiety is linked to other heterocyclic systems, such as indole (B1671886) or pyridine, has yielded derivatives with potent antiproliferative properties. nih.gov

The following table provides examples of synthetic routes for creating diverse 1,3,4-thiadiazole derivatives.

| Starting Material | Reagent | Resulting Derivative Class | Reference |

| Thiosemicarbazide | Carboxylic Acid/Acyl Chloride | 2-amino-5-substituted-1,3,4-thiadiazoles | researchgate.netresearchgate.netresearchgate.net |

| 2-Amino-5-substituted-1,3,4-thiadiazole | Aromatic Aldehydes | Schiff bases | nih.gov |

| Schiff bases of thiadiazole | Thioglycolic acid | 4-thiazolidinone derivatives | nih.gov |

| 2-Mercapto-5-methyl-1,3,4-thiadiazole (B193764) | α,ω-dihalogenoalkanes | 2-(ω-haloalkylthio)thiadiazoles and bis-thiadiazoles | nih.gov |

In-depth Mechanistic Studies at the Molecular and Cellular Levels

Understanding the precise mechanisms by which this compound derivatives exert their biological effects is paramount for their development as therapeutic agents. The mesoionic character of the thiadiazole ring enables these compounds to cross cellular membranes and interact with various biological targets. wisdomlib.org

Several molecular targets have been identified for thiadiazole derivatives, highlighting their potential in anticancer therapy. These include:

Tubulin Polymerization Inhibition: Certain thiadiazole analogs have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. wisdomlib.org This disruption of microtubule dynamics can lead to cell cycle arrest in the G2/M phase and ultimately apoptosis. wisdomlib.org

Enzyme Inhibition: Thiadiazole derivatives have been found to inhibit a range of enzymes crucial for cancer cell survival and proliferation. These include:

Heat Shock Protein 90 (Hsp90): Inhibition of Hsp90, a chaperone protein responsible for the stability of numerous oncoproteins, is a promising anticancer strategy. wisdomlib.org

c-Jun N-terminal Kinase (JNK): Some thiadiazole derivatives have been designed as allosteric inhibitors of JNK, a key enzyme in stress-activated signaling pathways. nih.gov

DNA Gyrase and Topoisomerase IV: These enzymes are essential for DNA replication and repair, and their inhibition by certain thiazole (B1198619) derivatives presents a viable mechanism for antibacterial action, which could be explored in the context of anticancer research. mdpi.com

Induction of Apoptosis: Many thiadiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often a downstream effect of their interaction with various molecular targets. mdpi.com

Further in-depth studies at the molecular and cellular levels are necessary to fully elucidate the structure-activity relationships and to identify the specific signaling pathways modulated by novel this compound derivatives.

Exploration of Combination Therapies Involving this compound Derivatives

The future of cancer treatment is increasingly moving towards combination therapies to enhance efficacy, overcome drug resistance, and reduce toxicity. Several thiadiazole-containing compounds have already entered clinical trials, both as single agents and in combination with existing anticancer drugs. nih.gov This highlights the potential for developing synergistic therapeutic strategies involving derivatives of this compound.

One study demonstrated the synergistic effect of 1,3,4-thiadiazole derivatives with the antifungal agent amphotericin B. nih.gov This synergy was attributed to disruptions in the fungal cell wall and disaggregation of the primary drug. nih.gov While this research was in the context of antifungal therapy, it provides a strong rationale for exploring similar combination approaches in cancer treatment.

Future research should focus on identifying rational drug combinations. For instance, combining a this compound derivative that inhibits a specific kinase with a conventional chemotherapeutic agent that damages DNA could lead to a more potent anticancer effect. The goal is to achieve a synergistic interaction where the combined effect of the two drugs is greater than the sum of their individual effects.

Development of Targeted Delivery Systems

Targeted drug delivery systems (TDDS) are a revolutionary approach in pharmaceutical sciences designed to deliver therapeutics precisely to the site of action, thereby enhancing efficacy and minimizing off-target side effects. rsc.org These systems utilize engineered carriers, such as liposomes, polymers, or nanoparticles, to control the release and biodistribution of the drug. rsc.org

The development of targeted delivery systems for this compound derivatives could significantly improve their therapeutic index. There are several strategies for targeted drug delivery:

Passive Targeting: This approach leverages the natural physiological differences between healthy and diseased tissues, such as the leaky vasculature of tumors, to accumulate the drug-loaded carrier at the target site. rsc.org

Active Targeting: This strategy involves modifying the surface of the drug carrier with ligands, such as antibodies or peptides, that specifically bind to receptors overexpressed on the surface of target cells. rsc.org

Stimulus-Responsive Systems: These advanced systems are designed to release their drug payload in response to specific internal or external stimuli, such as changes in pH, temperature, or the presence of certain enzymes. rsc.org

While specific examples of targeted delivery systems for this compound derivatives are not yet widely reported, this represents a significant area for future research. Encapsulating these derivatives within nanocarriers could improve their solubility, stability, and pharmacokinetic profile, leading to more effective and safer cancer therapies.

Application of Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and development. These powerful computational tools can analyze vast datasets to identify novel drug targets, predict the properties of potential drug candidates, and design new molecules with desired therapeutic effects.

The application of AI and ML to the development of this compound derivatives holds immense promise. nih.gov Key applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be used to build QSAR models that predict the biological activity of novel thiadiazole derivatives based on their chemical structure. nih.gov This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and testing. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with specific desired properties, such as high potency against a particular target and a favorable safety profile. This can accelerate the discovery of novel this compound derivatives with optimized therapeutic characteristics.

Predicting ADMET Properties: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process.